4,5-Diamino-2-methoxybenzotrifluoride
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Overview
Description
4,5-Diamino-2-methoxybenzotrifluoride is a chemical compound with the molecular formula C8H10F3N2O It is characterized by the presence of two amino groups at the 4 and 5 positions, a methoxy group at the 2 position, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2-methoxybenzotrifluoride typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxybenzotrifluoride followed by reduction to introduce the amino groups. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield the diamino derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-2-methoxybenzotrifluoride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more complex amine derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
4,5-Diamino-2-methoxybenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Diamino-2-methoxybenzotrifluoride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in various chemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Diamino-2-methoxybenzonitrile
- 4,5-Diamino-2-methoxybenzamide
- 4,5-Diamino-2-methoxybenzoic acid
Uniqueness
4,5-Diamino-2-methoxybenzotrifluoride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C8H9F3N2O |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
4-methoxy-5-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-3-6(13)5(12)2-4(7)8(9,10)11/h2-3H,12-13H2,1H3 |
InChI Key |
LFVKCDUTZDFTHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)(F)F)N)N |
Origin of Product |
United States |
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